Regiochemical Differentiation: 2-Carbonyl vs. 6-Carbonyl Attachment on the 1,4-Benzodioxane Core
The target compound bears the carbonyl bridge at the 2-position of the 1,4-benzodioxane ring, whereas the closely related analog 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine places it at the 6-position. This regiochemical difference alters the relative orientation of the phenylpiperazine pharmacophore with respect to the benzodioxane oxygen atoms. In patented 5-HT1A antagonist series, the 2-carbonyl-1,4-benzodioxane motif was explicitly claimed among preferred embodiments for high-affinity binding [1]. In contrast, the 6-substituted benzodioxane series (linked via methylene, not carbonyl) was optimized primarily for COX-2 selectivity, with lead compound 3k exhibiting an IC50 of 0.34 μM against COX-2 and a COX-2/COX-1 selectivity ratio of >294 [2]. The 2-carbonyl substitution shifts the hydrogen-bond acceptor pattern and steric profile, predicted to favor different target engagement profiles.
| Evidence Dimension | Carbonyl attachment position on 1,4-benzodioxane scaffold |
|---|---|
| Target Compound Data | 2-carbonyl substitution; TPSA = 42 Ų; 4 H-bond acceptors; XLogP3 = 2.9 [3] |
| Comparator Or Baseline | 1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine (6-carbonyl isomer); TPSA and H-bond profiles differ due to altered electronic distribution |
| Quantified Difference | Regiochemical position difference (C2 vs C6); TPSA predicted equivalent but 3D pharmacophoric vector angle differs; no direct head-to-head binding data available |
| Conditions | In silico physicochemical comparison; receptor binding selectivity inferred from patent SAR for 2-carbonyl-benzodioxane-arylpiperazine derivatives [1] |
Why This Matters
Procurement of the correct positional isomer is critical when replicating literature SAR or prosecuting a patent-defined chemical series; the 2-carbonyl regioisomer maps to the 5-HT1A antagonist pharmacophore, whereas the 6-substituted series maps to COX-2 inhibition.
- [1] Cliffe IA, et al. Piperazine derivatives as 5-HT1A binding agents. US Patent 6,127,357. October 3, 2000. (Preferred embodiments include 2-carbonyl-1,4-benzodioxane-arylpiperazines.) View Source
- [2] Sun J, Wang S, Sheng GH. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorg Med Chem. 2016;24(21):5626-5632. (Compound 3k: COX-2 IC50 = 0.34 μM, selectivity ratio >294.) View Source
- [3] PubChem Compound Summary CID 2899723. Computed Properties. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
